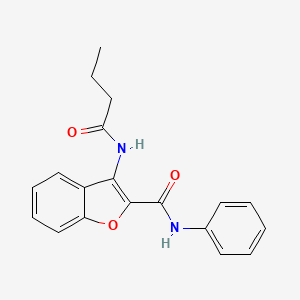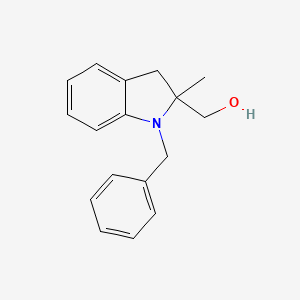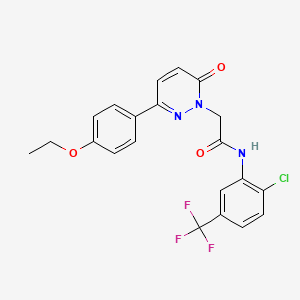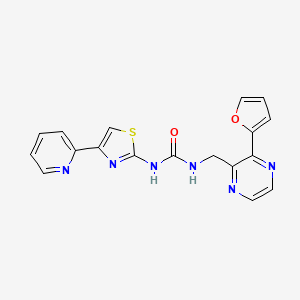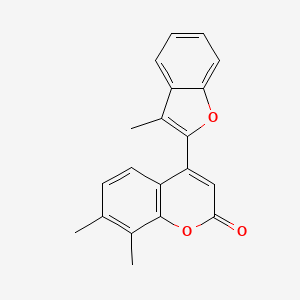![molecular formula C22H26N4O2S2 B2617904 N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392292-01-2](/img/structure/B2617904.png)
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains an adamantane moiety, which is a type of diamondoid and a common motif in pharmaceutical chemistry due to its high stability and unique geometric properties . The compound also contains a thiadiazole ring, which is a heterocyclic compound with sulfur and nitrogen. Thiadiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (adamantane). The thiadiazole ring and the adamantane moiety would contribute to the rigidity of the molecule, while the aniline group could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, without specific literature, it’s hard to predict the exact chemical reactions this compound could undergo. The aniline group could potentially be involved in electrophilic substitution reactions, while the thiadiazole ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantane moiety could potentially increase the lipophilicity of the compound, which could influence its solubility and permeability .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
This compound has been investigated for its inhibitory activity against carbonic anhydrase (CA) isozymes, which are involved in many physiological processes. Studies have shown that derivatives of 1,3,4-thiadiazole-sulfonamides, which share structural similarities with the given compound, can selectively inhibit CA isozymes due to their interaction with less utilized binding pockets of the enzyme. This selective inhibition property makes these compounds promising for designing isoform-selective inhibitors, potentially useful in treating conditions like glaucoma, epilepsy, and certain types of tumors (Avvaru et al., 2010).
Antiviral Activity
Research has been conducted on adamantyl-substituted thiadiazole derivatives for their antiviral activity against influenza viruses. A study utilized a microwave-assisted synthesis method to produce compounds carrying an adamantyl moiety, which were then evaluated for their antiviral activity against influenza A and B viruses. This research identified compounds with potent inhibitory effects, suggesting their utility as influenza virus fusion inhibitors (Göktaş et al., 2012).
Noncovalent Interaction Analysis
The adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and analyzed for their crystal structures, revealing significant insights into their noncovalent interactions. This analysis helps in understanding the molecular basis of their biological activities and provides a foundation for the design of new compounds with optimized properties (El-Emam et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Adamantyl-substituted thiadiazoles have also been explored for their potential antimicrobial and anti-inflammatory activities. Compounds synthesized from 1-adamantanecarbonyl chloride showed promising activities against a range of Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. Additionally, certain derivatives exhibited significant anti-inflammatory activity, highlighting their potential as therapeutic agents (Kadi et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S2/c1-13-3-2-4-17(5-13)23-18(27)12-29-21-26-25-20(30-21)24-19(28)22-9-14-6-15(10-22)8-16(7-14)11-22/h2-5,14-16H,6-12H2,1H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPSOSBFBDNWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2617822.png)
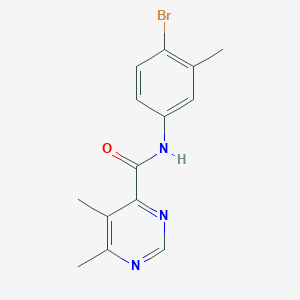
![4-[[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]pyridine](/img/structure/B2617826.png)
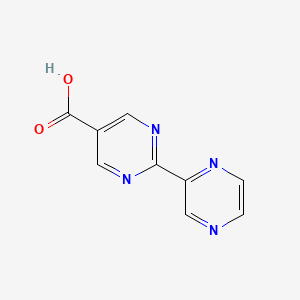
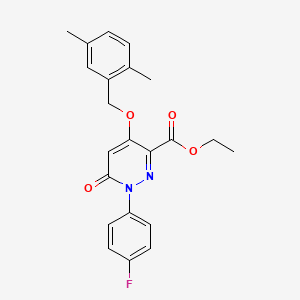
![2,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2617832.png)
